1H-Benzimidazole-1-ethanol, 6-amino-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-1-ethanol, 6-amino-2-phenyl- is a derivative of benzimidazole, a bicyclic heterocyclic aromatic compound. Benzimidazole derivatives are known for their wide range of bioactivities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . This particular compound features an ethanol group at the 1-position, an amino group at the 6-position, and a phenyl group at the 2-position, making it a unique and versatile molecule in various scientific applications.
Preparation Methods
The synthesis of 1H-Benzimidazole-1-ethanol, 6-amino-2-phenyl- typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction conditions are optimized to achieve high yield and efficiency, and the product is often purified using hexane and water washes . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
1H-Benzimidazole-1-ethanol, 6-amino-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or sodium hypochlorite.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group at the 6-position can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Condensation: The ethanol group can participate in condensation reactions with carboxylic acids or acid chlorides to form esters or amides
Common reagents used in these reactions include sodium metabisulphite, hydrogen peroxide, sodium borohydride, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Benzimidazole-1-ethanol, 6-amino-2-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its anticancer properties, it is studied for potential use in cancer therapy.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-ethanol, 6-amino-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s antimicrobial activity is due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
1H-Benzimidazole-1-ethanol, 6-amino-2-phenyl- can be compared with other benzimidazole derivatives such as:
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
5,6-Dimethylbenzimidazole: Used as a precursor in the synthesis of vitamin B12.
2-Methylbenzimidazole: Exhibits antifungal and antiviral activities.
The uniqueness of 1H-Benzimidazole-1-ethanol, 6-amino-2-phenyl- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Properties
CAS No. |
1263286-51-6 |
---|---|
Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
2-(6-amino-2-phenylbenzimidazol-1-yl)ethanol |
InChI |
InChI=1S/C15H15N3O/c16-12-6-7-13-14(10-12)18(8-9-19)15(17-13)11-4-2-1-3-5-11/h1-7,10,19H,8-9,16H2 |
InChI Key |
CUUJNCREHYLTIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2CCO)C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.